molecular formula C14H20O9 B12291287 Tetraacetyl 2,5-anhydro-D-mannitol

Tetraacetyl 2,5-anhydro-D-mannitol

Cat. No.: B12291287
M. Wt: 332.30 g/mol
InChI Key: LRVQZSOYVOEEPQ-UHFFFAOYSA-N
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Description

Tetraacetyl 2,5-anhydro-D-mannitol is an organic compound derived from 2,5-anhydro-D-mannitol It is characterized by the presence of four acetyl groups attached to the 2,5-anhydro-D-mannitol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraacetyl 2,5-anhydro-D-mannitol typically involves the acetylation of 2,5-anhydro-D-mannitol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups on the 2,5-anhydro-D-mannitol molecule.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tetraacetyl 2,5-anhydro-D-mannitol undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2,5-anhydro-D-mannitol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 2,5-anhydro-D-mannitol

    Oxidation: Corresponding carboxylic acids

    Substitution: Derivatives with substituted functional groups

Scientific Research Applications

Tetraacetyl 2,5-anhydro-D-mannitol has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetraacetyl 2,5-anhydro-D-mannitol involves its conversion to phosphorylated metabolites in cells. These metabolites interact with enzymes involved in carbohydrate metabolism, such as phosphofructokinase and fructose 1,6-bisphosphatase . The compound’s effects on these enzymes can lead to alterations in metabolic pathways, influencing processes like gluconeogenesis and glycolysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraacetyl 2,5-anhydro-D-mannitol is unique due to its acetylated structure, which imparts different chemical properties and reactivity compared to its parent compound and other similar molecules. This acetylation enhances its stability and modifies its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVQZSOYVOEEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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